2-Bromo-5-(trifluoromethoxy)benzamide 2-Bromo-5-(trifluoromethoxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13728389
InChI: InChI=1S/C8H5BrF3NO2/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14)
SMILES: C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)Br
Molecular Formula: C8H5BrF3NO2
Molecular Weight: 284.03 g/mol

2-Bromo-5-(trifluoromethoxy)benzamide

CAS No.:

Cat. No.: VC13728389

Molecular Formula: C8H5BrF3NO2

Molecular Weight: 284.03 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-(trifluoromethoxy)benzamide -

Specification

Molecular Formula C8H5BrF3NO2
Molecular Weight 284.03 g/mol
IUPAC Name 2-bromo-5-(trifluoromethoxy)benzamide
Standard InChI InChI=1S/C8H5BrF3NO2/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14)
Standard InChI Key DOJDOPMUIWOZGC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)Br
Canonical SMILES C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone with two key substituents:

  • Bromine at the 2-position, enabling nucleophilic substitution reactions.

  • Trifluoromethoxy group (-OCF₃) at the 5-position, contributing strong electron-withdrawing effects and enhanced lipophilicity .

The IUPAC name is 2-bromo-5-(trifluoromethoxy)benzamide, with the SMILES notation C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)Br . X-ray crystallography data is unavailable, but computational models predict a planar aromatic ring with substituents influencing electronic distribution.

Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC₈H₅BrF₃NO₂
Molecular Weight284.03 g/mol
Boiling PointNot reported-
Density~1.6 g/cm³ (estimated)
SolubilityLow in water, soluble in organic solvents (e.g., DCM, DMF)

The trifluoromethoxy group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs.

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols for 2-bromo-5-(trifluoromethoxy)benzamide are documented, analogous routes for related benzamides suggest a multi-step approach:

  • Halogenation: Bromination of 5-(trifluoromethoxy)benzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst .

  • Amidation: Conversion of the brominated benzoic acid to the corresponding amide via:

    • Reaction with thionyl chloride (SOCl₂) to form the acid chloride.

    • Treatment with aqueous ammonia (NH₃) or ammonium hydroxide.

Industrial-scale production may employ continuous flow reactors to optimize yield and purity.

Challenges and Optimization

  • Regioselectivity: Ensuring bromination occurs exclusively at the 2-position requires careful control of reaction conditions (e.g., temperature, catalyst) .

  • Purity: Column chromatography or recrystallization is necessary to isolate the product from byproducts like dibrominated species .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with electron-rich nucleophiles (e.g., amines, alkoxides) under basic conditions. For example:

C8H5BrF3NO2+NH2RC8H5F3NO2-NHR+HBr\text{C}_8\text{H}_5\text{BrF}_3\text{NO}_2 + \text{NH}_2\text{R} \rightarrow \text{C}_8\text{H}_5\text{F}_3\text{NO}_2\text{-NHR} + \text{HBr}

This reactivity is exploited to synthesize derivatives for structure-activity relationship (SAR) studies.

Amide Hydrolysis

The benzamide group can hydrolyze under acidic or basic conditions to yield 2-bromo-5-(trifluoromethoxy)benzoic acid:

C8H5BrF3NO2+H2OH+/OHC7H4BrF3O3+NH3\text{C}_8\text{H}_5\text{BrF}_3\text{NO}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_7\text{H}_4\text{BrF}_3\text{O}_3 + \text{NH}_3

This reaction is critical for probing the compound’s stability in biological systems.

Industrial and Research Applications

Pharmaceutical Intermediate

2-Bromo-5-(trifluoromethoxy)benzamide serves as a precursor for:

  • Antiviral agents: Analogous bromobenzamides inhibit HCV NS3 protease.

  • Anticancer drugs: Structural modifications (e.g., adding alkyl groups) enhance cytotoxicity.

Agrochemical Development

The compound’s halogenated structure is leveraged in designing herbicides and pesticides with improved environmental stability .

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
2-Bromo-5-(trifluoromethyl)benzamideTrifluoromethyl (-CF₃) vs. trifluoromethoxy (-OCF₃)Higher lipophilicity, slower metabolic clearance
2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamideIsobutyl group enhances steric bulkImproved enzyme binding affinity
2-Bromo-5-fluorobenzotrifluorideLacks amide group; simpler halogenationUsed as synthetic intermediate

The amide functionality in 2-bromo-5-(trifluoromethoxy)benzamide enables hydrogen bonding with biological targets, a feature absent in non-amide analogs.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce purification steps .

  • Biological Screening: Evaluate inhibition of 11β-HSD1 and other disease-relevant enzymes .

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic pathways in model organisms.

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